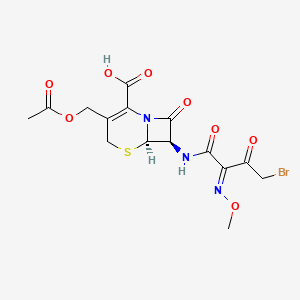

Cefotaxime Bromoacetyl Analogue

Description

Contextualization of β-Lactam Antibiotics and Cephalosporins

β-lactam antibiotics represent a cornerstone of antibacterial therapy, characterized by the presence of a β-lactam ring in their molecular structure. wikipedia.org This class includes well-known groups such as penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgnumberanalytics.commhmedical.com Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs). wikipedia.orgnumberanalytics.commhmedical.com This disruption of the peptidoglycan layer, crucial for bacterial structural integrity, ultimately leads to cell lysis and death. wikipedia.org

Cephalosporins, a major subgroup of β-lactams, are classified into different generations based on their spectrum of antimicrobial activity. slideshare.net They are derived from 7-aminocephalosporanic acid (7-ACA) and have been extensively modified to enhance their efficacy against a wide range of Gram-positive and Gram-negative bacteria. rjpbcs.com

Significance of Cefotaxime (B1668864) and its Derivatives in Antimicrobial Research

Cefotaxime is a third-generation cephalosporin (B10832234) renowned for its broad spectrum of activity, particularly against Gram-negative bacteria. nih.govasm.org It exhibits high resistance to many β-lactamase enzymes, which are a primary mechanism of bacterial resistance. uobasrah.edu.iqoup.com The chemical structure of cefotaxime, featuring a syn-methoxyimino group, contributes to its stability against these enzymes. rjpbcs.com

The clinical success of cefotaxime has spurred extensive research into its derivatives. Scientists have explored modifications of the cefotaxime scaffold to overcome emerging resistance, broaden the antibacterial spectrum, and improve pharmacokinetic properties. uobasrah.edu.iqnih.gov These efforts have led to the development of new cephalosporins with enhanced capabilities. nih.gov

Rationale for Investigating Cefotaxime Bromoacetyl Analogue

The this compound, chemically known as (6R,7R,Z)-3-(Acetoxymethyl)-7-(4-bromo-2-(methoxyimino)-3-oxobutanamido)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, serves as a crucial molecule in this ongoing research. allmpus.com Its investigation is driven by its utility as both a synthetic precursor and a modifiable platform for creating novel antibiotics.

Role as a Precursor or Intermediate in Pharmaceutical Synthesis

The this compound is a key intermediate in the synthesis of various cefotaxime derivatives. pharmaffiliates.comveeprho.com The bromoacetyl group provides a reactive site for further chemical modifications, allowing for the introduction of different functional groups to the cefotaxime core. This synthetic versatility is essential for creating a diverse library of new compounds for antimicrobial screening. The synthesis of cefotaxime itself often involves the acylation of 7-aminocephalosporanic acid (7-ACA). researchgate.netgoogle.com

Potential as a Modifiable Scaffold for Novel Antimicrobial Agents

The core structure of the this compound provides a robust scaffold that can be chemically altered to design new antimicrobial agents. By modifying the side chains and other functional groups, researchers can fine-tune the molecule's properties to target specific bacterial strains, including those that have developed resistance to existing antibiotics. This approach is central to the strategy of staying ahead of evolving bacterial resistance mechanisms.

Scope and Objectives of Academic Research on the Compound

Academic research on the this compound primarily focuses on its synthesis and its application in the development of new antibiotics. Key objectives include:

Developing efficient and scalable synthetic routes to the analogue.

Exploring a wide range of chemical modifications to generate novel cefotaxime derivatives.

Evaluating the in vitro and in vivo antimicrobial activity of these new derivatives against a panel of clinically relevant bacteria.

Investigating the structure-activity relationships (SAR) to understand how different chemical modifications influence antibacterial potency and spectrum.

Studying the stability of new derivatives against various β-lactamases.

Detailed Research Findings

The this compound is characterized by the following chemical and physical properties:

| Property | Value |

| IUPAC Name | (6R,7R,Z)-3-(Acetoxymethyl)-7-(4-bromo-2-(methoxyimino)-3-oxobutanamido)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid allmpus.comveeprho.comlgcstandards.com |

| Molecular Formula | C15H16BrN3O8S allmpus.comlgcstandards.comcrslaboratories.com |

| Molecular Weight | 478.27 g/mol allmpus.comveeprho.comcrslaboratories.com |

| CAS Number | 83305-12-8 allmpus.compharmaffiliates.comveeprho.comlgcstandards.comcrslaboratories.com |

| Appearance | Neat lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | +4°C lgcstandards.com |

| Solubility | Soluble in Methanol (B129727) (MEOH) and Dimethyl sulfoxide (B87167) (DMSO) allmpus.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

Molecular Formula |

C15H16BrN3O8S |

|---|---|

Molecular Weight |

478.3 g/mol |

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9+/t10-,14-/m1/s1 |

InChI Key |

NIHKZDOTKQWEAL-UHAPALRBSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C(=O)CBr)SC1)C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cefotaxime Bromoacetyl Analogue

Established Synthetic Routes to Cefotaxime (B1668864) Analogues

The foundational methods for synthesizing cefotaxime and its analogues have been well-documented, primarily involving the strategic acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.

Acylation Reactions Involving 7-Amino Cephalosporanic Acid

The core structure of most cephalosporin (B10832234) antibiotics, including cefotaxime, is 7-aminocephalosporanic acid (7-ACA). ubbcluj.ro The synthesis of cefotaxime analogues hinges on the acylation of the amino group at the C-7 position of 7-ACA. researchgate.netchemicalbook.com This reaction attaches a specific side chain that is crucial for the antibiotic's spectrum of activity and its resistance to β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin antibiotics. uobasrah.edu.iq

The process often involves protecting the amino group on the thiazole (B1198619) ring before acylation and then deprotecting it in a subsequent step. chemicalbook.comgoogle.com For instance, a chloroacetyl group can be used as a protecting group for the aminothiazole moiety, which is later removed using thiourea (B124793) in a basic medium. google.com

Utilization of Specific Precursors and Reagents (e.g., MAEM)

A widely used and efficient method for the synthesis of cefotaxime involves the direct coupling of 7-ACA with S-benzothiazole-2-yl(2-amino-thiazolyl)(methoxyimono)thioacetate, commonly known as MAEM. google.comrjpbcs.com This reagent serves as an activated form of the side chain, facilitating a more direct and often higher-yielding acylation reaction. The use of MAEM has become a standard industrial practice for producing cephalosporins with an oximino group and a 2-aminothiazolyl group at the 7-position. google.com

The synthesis of the MAEM precursor itself is a multi-step process. It often starts from acetoacetic ester, which undergoes nitrosation, O-methylation, bromination, and subsequent reaction with thiourea to form the ethyl ester of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid. chemicalbook.com This ester is then further processed to generate MAEM.

The condensation reaction between 7-ACA and MAEM is typically carried out in the presence of a solvent and a base. google.com Various organic solvents such as acetone, acetonitrile (B52724), and methylene (B1212753) chloride, along with bases like triethylamine, have been employed. google.com

Novel Approaches in Analogue Synthesis

As the demand for more effective and environmentally friendly pharmaceuticals grows, research has focused on developing innovative synthetic methods for cefotaxime analogues.

Development of Efficient and Environmentally Benign Synthetic Procedures

Recent research has aimed at creating more efficient and greener synthetic routes for cefotaxime and its derivatives. One such development is an optimized procedure for synthesizing cefotaxime sodium from cefotaxime acid and sodium-2-ethylhexanoate. rjpbcs.com This method boasts a high yield of 97.11% and utilizes food-grade ethanol (B145695) as a solvent, offering a more environmentally friendly alternative to traditional solvents like methanol (B129727) or ether. rjpbcs.com The reaction time is also significantly reduced to just 10 minutes at room temperature. rjpbcs.com

Furthermore, enzymatic conversions are gaining traction as a green alternative to chemical deacylation of cephalosporin C to produce 7-ACA, the key intermediate. ubbcluj.ronih.gov These enzymatic processes reduce waste and operate under milder reaction conditions, making them more sustainable. nih.gov Both two-step and one-step enzymatic conversions have been developed, with the one-step process using a single cephalosporin C acylase enzyme showing great promise. nih.gov

Continuous-flow synthesis is another modern approach being explored for the production of cefotaxime. nih.gov This methodology offers significantly shorter reaction times (1 minute) compared to traditional batch synthesis (30 minutes) and can lead to improved yields and safety. nih.gov

Exploration of Alternative Condensation Agents and Catalysts

The search for more effective and economical condensation agents and catalysts is ongoing. In some syntheses, dicyclohexylcarbodiimide (B1669883) (DCC) has been used to facilitate the acylation of 7-ACA. chemicalbook.com Another approach involves the use of phase-transfer catalysts in the reaction between 7-ACA and MAEM, which has been shown to increase the yield to over 97%. google.com

Researchers have also investigated alternative activating groups for the side chain. For example, a diethyl thiophosphoryl derivative (DAMA) has been developed as an isolable active ester for the synthesis of cefotaxime. rjpbcs.com

Derivatization Strategies and Analogue Generation

The generation of cefotaxime analogues often involves modifying the core structure to introduce new functionalities or alter existing ones. These modifications can impact the compound's antibacterial activity, stability, and interaction with bacterial enzymes.

One common strategy is the derivatization of the amino group of cefotaxime. For instance, condensation of cefotaxime with various aromatic aldehydes can yield Schiff bases, which are a class of compounds with potential biological activities. uobasrah.edu.iq These reactions can produce new cefotaxime derivatives in good yields (68-79%). uobasrah.edu.iq

Another approach involves the use of derivatizing agents to introduce fluorescent tags, which can be useful for analytical purposes. researchgate.net For example, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and 1,2-naphthoquinone-4-sulphonate (NQS) have been used to derivatize cefotaxime for spectrofluorimetric and spectrophotometric analysis, respectively. researchgate.netnih.gov

Furthermore, the synthesis of metal complexes of cefotaxime has been explored. nih.gov Cefotaxime can act as a ligand, coordinating with various metal ions through its nitrogen and oxygen atoms. These metal complexes have shown interesting biological properties, including enhanced antioxidant capacities. nih.gov

The attachment of chemical tethers to the cephalosporin structure is another derivatization strategy. nih.govrsc.org These tethers can be used to immobilize the antibiotic on surfaces for various applications, such as in the development of biosensors. The effect of these modifications on the antibiotic's interaction with its target proteins and with β-lactamase enzymes is an active area of research. nih.govrsc.org

Table 1: Research Findings on Cefotaxime Analogue Synthesis

| Synthetic Approach | Key Reagents/Conditions | Yield | Key Findings | Reference |

|---|---|---|---|---|

| Acylation of 7-ACA | 2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride | 45-47% (overall) | Established multi-step synthesis of cefotaxime. | researchgate.net |

| Direct Coupling | 7-ACA and MAEM | >97% (with phase-transfer catalyst) | Efficient and widely used industrial method. | rjpbcs.comgoogle.com |

| Environmentally Benign Synthesis | Cefotaxime acid, sodium-2-ethylhexanoate, food-grade ethanol | 97.11% | Reduced reaction time and use of a green solvent. | rjpbcs.com |

| Continuous-Flow Synthesis | 7-ACA, mixed anhydride, dichloromethane, dimethylacetamide | 80.9% | Significantly shorter reaction times compared to batch synthesis. | nih.gov |

| Schiff Base Formation | Cefotaxime and aromatic aldehydes | 68-79% | Generation of new cefotaxime derivatives with potential biological activity. | uobasrah.edu.iq |

Synthesis of Schiff Base Derivatives of Cefotaxime Analogues

The synthesis of Schiff base derivatives from cefotaxime analogues is a prominent area of research, aimed at creating new compounds with potentially enhanced biological activities. nih.govuobasrah.edu.iq The core of this synthesis involves the condensation reaction between the primary amine group on the aminothiazole ring of cefotaxime and an aldehyde or ketone. scirp.orgresearchgate.net

A typical synthetic procedure involves dissolving cefotaxime sodium salt and an appropriate aldehyde, such as salicylaldehyde (B1680747) or 4-dimethylamino benzaldehyde, in a suitable solvent like methanol or ethanol. nih.govscirp.org The reaction mixture is often heated under reflux for several hours, sometimes with the addition of a catalyst like glacial acetic acid, to facilitate the formation of the azomethine (-CH=N-) group characteristic of Schiff bases. scirp.orgscirp.org

For example, one method describes the reaction of cefotaxime sodium salt (2 mmol) with salicylaldehyde (2 mmol) in ethanol (40 mL and 10 mL, respectively). The mixture is refluxed for 3 hours, followed by the addition of a methanolic NaOH solution. nih.gov Another study details the synthesis of a Schiff base by reacting cefotaxime sodium (1 g, 2 mmol) with isatin (B1672199) (0.308 g, 2 mmol) in hot methanol, refluxing for 6 hours with glacial acetic acid. scirp.orgscirp.org The resulting Schiff base precipitates from the solution and is then isolated. scirp.orgscirp.org

The products are typically solids with distinct colors, which can be filtered, washed with solvents like methanol, water, and ether, and then dried under a vacuum. nih.govscirp.org

Table 1: Examples of Aldehydes Used in Cefotaxime Schiff Base Synthesis

| Aldehyde/Ketone | Resulting Schiff Base Application | Reference |

|---|---|---|

| Salicylaldehyde | Precursor for Metal Complexes | nih.gov |

| Isatin (1H-indole-2,3-dione) | Precursor for Metal Complexes | scirp.orgscirp.org |

| 4-N,N-dimethylaminobenzaldehyde | Precursor for Metal Complexes | scirp.orgscirp.org |

| Piperonal | Antibacterial and Antifungal Activity | uobasrah.edu.iqresearchgate.net |

Preparation of Metal Complexes of Cefotaxime Analogues

Cefotaxime and its Schiff base derivatives are excellent ligands for forming coordination complexes with a variety of metal ions due to the presence of multiple donor atoms (nitrogen, oxygen, and sulfur). scirp.orgnih.gov These metal complexes are of interest as they often exhibit different and sometimes superior pharmacological properties compared to the parent drug. nih.govscispace.com

The preparation of these complexes generally involves reacting the cefotaxime-derived ligand with a metal salt in a suitable solvent. scispace.com In a common method, a solution of the Schiff base ligand is prepared, and an alcoholic solution of the desired metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, PdCl₂, K₂PtCl₆) is added, often leading to immediate precipitation of the metal complex. nih.govscirp.org The molar ratio of the ligand to the metal ion is a critical parameter, with 1:1 and 2:1 (ligand:metal) ratios being commonly reported. nih.govscirp.orgscirp.org

For instance, complexes with the general formula [ML₂(H₂O)₂] (where M = Co(II), Ni(II), Cu(II), Zn(II) and L = Schiff base ligand) have been synthesized by reacting the in-situ-prepared Schiff base with the corresponding metal salts in ethanol. nih.govscispace.com The resulting colored complexes are then filtered, washed with distilled water and methanol, and dried. nih.gov Characterization using techniques like IR and UV-Vis spectroscopy helps to elucidate the geometry of these complexes, with octahedral and tetragonal geometries being frequently proposed. nih.govscispace.com

Nanoformulation Strategies for Enhanced Research Applications

Nanoformulation represents a cutting-edge approach to overcoming challenges such as drug resistance by enhancing the delivery and efficacy of antibiotics like cefotaxime. The reactive nature of the cefotaxime bromoacetyl analogue makes it a suitable candidate for conjugation to nanocarriers.

Cefotaxime-Conjugated Gold Nanoparticles Synthesis

Gold nanoparticles (AuNPs) serve as effective carriers for antibiotics. bohrium.com A novel one-pot synthesis method has been developed where cefotaxime itself acts as both a reducing and a capping agent. mdpi.comresearchgate.net In this process, an aqueous solution of a gold salt (H[AuCl₄]) is incubated with cefotaxime at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours). mdpi.com The completion of the reaction is indicated by a color change to ruby red. mdpi.com

The resulting cefotaxime-conjugated gold nanoparticles (C-AuNPs) are then recovered by centrifugation. mdpi.comnih.gov Characterization techniques such as UV-Visible spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) are used to confirm the formation, size, and stability of the nanoparticles. bohrium.comnih.gov Fourier-transform infrared spectroscopy (FTIR) can verify the successful loading of cefotaxime onto the surface of the AuNPs. bohrium.comnih.gov This method offers a straightforward approach to creating stable nanoformulations without the need for external reducing agents or conjugating linkers. mdpi.comresearchgate.net

Cefotaxime-Impregnated Chitosan (B1678972) Nano-Antibiotics Development

Chitosan, a natural polymer, is another excellent material for creating nano-antibiotics due to its biocompatibility and antimicrobial properties. nih.govnih.gov The ionotropic gelation method is a common technique for fabricating cefotaxime-loaded chitosan nanoparticles. nih.govresearchgate.net

This method is based on the ability of polyelectrolytes like chitosan to cross-link in the presence of counter-ions, such as tripolyphosphate (TPP), to form gelispheres. nih.gov In a typical procedure, a solution of cefotaxime is prepared in TPP and then added dropwise to a chitosan solution under constant stirring. nih.gov This process encapsulates the drug within the chitosan nanoparticles. The resulting nano-antibiotics are characterized by their size (often less than 100 nm) and surface charge (zeta potential), which indicates the stability of the nano-dispersion. nih.govnih.gov These cefotaxime-impregnated chitosan nanoparticles have shown potential in combating multi-drug resistant pathogens. nih.govresearchgate.netamanote.com

Purification and Isolation Techniques for Synthesized Analogues

The purification and isolation of synthesized cefotaxime analogues and their derivatives are crucial steps to ensure the removal of unreacted starting materials, by-products, and solvents.

For newly synthesized Schiff bases and metal complexes, common purification involves filtration followed by washing with various solvents. nih.govscirp.org For instance, a synthesized Schiff base precipitate can be washed with a hot methanol-water mixture, followed by cold methanol and ether, before being vacuum dried. scirp.orgscirp.org Recrystallization from appropriate solvents like hot methanol or ethanol-propanol mixtures is also employed to obtain purer compounds. nih.gov

Chromatographic techniques are indispensable for the purification and analysis of cefotaxime derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination and quantification of cefotaxime and its impurities. nih.govunesp.br HPLC methods typically use a C18 column and a mobile phase consisting of a buffer solution and an organic modifier like acetonitrile or methanol, with UV detection. nih.govunesp.br

Capillary Zone Electrophoresis (CZE) has also been successfully applied for the separation of cefotaxime enantiomers, which is important for quality control. nih.gov This technique uses a fused silica (B1680970) capillary and a buffer containing a chiral selector, such as cyclodextrin, to achieve separation. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | Bromoacetyl analog (USP) | 83305-12-8 | C₁₅H₁₆BrN₃O₈S |

| Cefotaxime | - | 63527-52-6 (Acid) | C₁₆H₁₇N₅O₇S₂ |

| Cefotaxime Sodium | CTX | 64485-93-4 | C₁₆H₁₆N₅NaO₇S₂ |

| Isatin | 1H-indole-2,3-dione | 91-56-5 | C₈H₅NO₂ |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | 90-02-8 | C₇H₆O₂ |

| 4-N,N-dimethylaminobenzaldehyde | p-dimethylaminobenzaldehyde | 100-10-7 | C₉H₁₁NO |

| Chitosan | - | 9012-76-4 | (C₆H₁₁NO₄)n |

| Gold(III) chloride trihydrate | - | 16961-25-4 | HAuCl₄·3H₂O |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental in identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the various functional groups within the molecule, providing a molecular fingerprint. For the Cefotaxime (B1668864) Bromoacetyl Analogue, the FT-IR spectrum is expected to display characteristic absorption bands indicative of its complex structure.

Key expected FT-IR absorption bands include:

β-lactam C=O stretch: A strong absorption band anticipated in the region of 1760-1800 cm⁻¹, characteristic of the strained four-membered lactam ring.

Amide C=O stretch: A strong band typically found around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide linkage.

Ester C=O stretch: A strong absorption expected near 1740 cm⁻¹, arising from the acetyl group.

C=C and C=N stretching: These vibrations from the dihydrothiazine and methoxyimino groups are expected in the 1600-1670 cm⁻¹ region.

C-O stretching: Bands corresponding to the ester and ether linkages would appear in the 1000-1300 cm⁻¹ range.

N-O stretching: A band for the methoxyimino group is anticipated around 1030-1040 cm⁻¹.

C-Br stretching: The presence of the bromoacetyl group would introduce a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum (around 500-600 cm⁻¹).

Table 1: Predicted FT-IR Spectral Data for Cefotaxime Bromoacetyl Analogue

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| β-lactam C=O | 1760-1800 |

| Amide C=O | 1650-1680 |

| Ester C=O | ~1740 |

| C=C / C=N | 1600-1670 |

| C-O | 1000-1300 |

| N-O | 1030-1040 |

| C-Br | 500-600 |

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the chromophoric systems.

UV-Vis spectroscopy is instrumental in analyzing the conjugated systems within the this compound. The cephalosporin (B10832234) nucleus and the substituted side chain contain chromophores that absorb UV radiation at characteristic wavelengths (λmax). For cefotaxime itself, absorption maxima are typically observed around 235 nm and 257 nm in acidic and neutral solutions. The introduction of the bromoacetyl group to the side chain may cause a slight shift in the position and intensity of these absorption bands. The conjugated system of the cephem nucleus is the primary contributor to its UV absorption.

Table 2: Predicted UV-Vis Spectral Data for this compound

| Chromophore | Predicted λmax (nm) |

|---|---|

| Cephem nucleus and conjugated side chain | ~235-260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of the this compound, distinct signals (chemical shifts, δ) are expected for the various protons.

Key predicted ¹H NMR signals would include:

β-lactam protons: The protons on the β-lactam ring would appear as doublets in the region of 5.0-6.0 ppm, with characteristic coupling constants.

Protons of the dihydrothiazine ring: These would give rise to signals in the 3.0-5.0 ppm range.

Acetoxymethyl protons: A singlet for the methyl group around 2.0 ppm and signals for the methylene (B1212753) group adjacent to the ester oxygen.

Methoxy (B1213986) protons: A singlet around 3.8-4.0 ppm.

Bromoacetyl methylene protons: A characteristic singlet for the -CH₂Br group, the chemical shift of which would be influenced by the adjacent carbonyl group, likely appearing in the 4.0-4.5 ppm region.

Amide NH proton: A doublet in the downfield region, typically above 7.0 ppm, showing coupling to the adjacent β-lactam proton.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| β-lactam CH | 5.0-6.0 | Doublet |

| β-lactam CH | 5.0-6.0 | Doublet |

| Dihydrothiazine ring CH₂ | 3.0-5.0 | Multiplet |

| Acetoxymethyl CH₃ | ~2.0 | Singlet |

| Methoxy OCH₃ | 3.8-4.0 | Singlet |

| Bromoacetyl CH₂ | 4.0-4.5 | Singlet |

| Amide NH | >7.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. By measuring the magnetic properties of ¹³C nuclei, this technique provides information on the number of non-equivalent carbons and their chemical environments. For complex structures like the this compound, ¹³C NMR is used to confirm the presence of key functional groups and to assign specific signals to each carbon atom in the molecule.

The analysis of the ¹³C NMR spectrum, often in conjunction with proton NMR and 2D-NMR data, leads to a complete assignment of all carbon signals. While detailed NMR data for specific cephalosporin derivatives can be scarce, the expected chemical shifts for the this compound can be predicted based on the known values for cefotaxime and the influence of the bromoacetyl group.

Expected ¹³C NMR Chemical Shifts for this compound This table is illustrative and shows expected chemical shift ranges based on the analysis of related cephalosporin structures.

| Carbon Atom/Group | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| C=O (β-lactam) | 165 - 175 | Carbonyl of the four-membered β-lactam ring. |

| C=O (amide) | 160 - 170 | Carbonyl of the side-chain amide. |

| C=O (ester) | 170 - 175 | Carbonyl of the acetoxymethyl ester. |

| C=O (keto, side-chain) | 185 - 195 | Ketone carbonyl in the bromoacetyl moiety. |

| C=N (oxime) | 150 - 160 | Carbon of the methoxyimino group. |

| C2 & C3 (dihydrothiazine) | 120 - 140 | Olefinic carbons in the six-membered ring. |

| C6 & C7 (β-lactam) | 55 - 65 | Carbons of the β-lactam ring. |

| -OCH₃ (oxime) | 50 - 60 | Methoxy group carbon. |

| -CH₂- (acetoxy) | 60 - 70 | Methylene carbon of the acetoxymethyl group. |

| -CH₂Br (bromoacetyl) | 25 - 35 | Methylene carbon attached to bromine. |

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques (e.g., COSY, HMBC)

Two-dimensional NMR (2D-NMR) techniques are powerful methods that reveal correlations between different nuclei, providing critical connectivity information that is unattainable from one-dimensional spectra.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum indicates a spin-spin coupling interaction between two distinct protons, which is invaluable for tracing out proton networks within a molecule. For the this compound, COSY would be used to confirm the connectivity of protons on the β-lactam and dihydrothiazine rings.

HMBC (Heteronuclear Multiple Bond Correlation) maps correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for assembling molecular fragments and assigning the signals of quaternary carbons (carbons with no attached protons), which are invisible in some other types of NMR experiments. For instance, HMBC can definitively link the protons of the methoxy group to the oxime carbon or the amide proton to the carbonyl carbons in the this compound's side chain.

Key 2D-NMR Correlations for Structural Elucidation This table illustrates the expected correlations that would be used to confirm the structure of this compound.

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H6 ↔ H7 | Confirms the connectivity across the β-lactam ring. |

| H-S-CH₂ ↔ H-C=C | Establishes proton network in the dihydrothiazine ring. | |

| HMBC | Amide N-H ↔ Amide C=O | Connects the side chain to the β-lactam ring at position 7. |

| -OCH₃ protons ↔ C=N (oxime) | Confirms the position of the methoxy group. | |

| -CH₂Br protons ↔ Keto C=O | Confirms the structure of the bromoacetyl moiety. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers significant insight into its structure. The this compound has a molecular formula of C₁₅H₁₆BrN₃O₈S and a molecular weight of 478.27 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. Subsequent fragmentation (MS/MS) of this parent ion reveals characteristic neutral losses and product ions. The fragmentation of cephalosporins typically involves the cleavage of the labile β-lactam ring and losses from the side chains at positions C3 and C7.

Plausible ESI-MS Fragmentation Pattern for this compound This table presents a hypothetical fragmentation based on known pathways for cephalosporins.

| m/z Value (Hypothetical) | Ion | Description |

|---|---|---|

| 479.0/481.0 | [M+H]⁺ | Protonated molecular ion, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br). |

| 501.0/503.0 | [M+Na]⁺ | Sodiated molecular ion, showing isotopic pattern for Bromine. |

| 359.1 | [M+H - CH₂BrCO]⁺ | Loss of the bromoacetyl group from the side chain. |

| 299.0 | [Fragment]⁺ | Cleavage of the β-lactam ring, a characteristic fragmentation for cephalosporins. |

X-ray Diffraction Studies (Powder and Single Crystal) for Crystalline Structure

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction (PXRD) is used for the characterization of microcrystalline materials. It is a non-destructive technique that provides a unique "fingerprint" for a specific crystalline phase. PXRD is instrumental in identifying the polymorphic form of a drug substance, assessing its purity, and monitoring its stability under various conditions. For the this compound, PXRD would be employed to ensure batch-to-batch consistency and to detect any potential polymorphic transitions during manufacturing or storage.

Single Crystal X-ray Diffraction provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then exposed to an X-ray beam, producing a diffraction pattern that can be mathematically analyzed to build a complete 3D model of the molecule and its packing in the crystal lattice. This technique would unambiguously confirm the stereochemistry at positions C6 and C7 of the β-lactam ring in the this compound.

Information from X-ray Diffraction Studies

| Technique | Data Obtained | Purpose |

|---|---|---|

| Powder XRD | 2θ diffraction angles, d-spacing, relative intensities | Phase identification, polymorphism screening, crystallinity assessment. |

| Single Crystal XRD | Unit cell dimensions, space group, atomic coordinates | Absolute structure determination, conformational analysis, intermolecular interactions. |

Microscopic and Nanoscopic Characterization

Microscopy techniques are essential for visualizing the physical form, or morphology, of a solid material from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of solid samples. An electron beam scans the surface of the sample, generating signals that provide images with high magnification and depth of field. SEM analysis of the this compound would reveal details about its particle size, shape, surface texture, and degree of aggregation. This information is critical as these physical properties can influence factors such as dissolution rate and bioavailability.

Morphological Features Observable by SEM This table describes typical features that can be characterized using SEM.

| Feature | Description |

|---|---|

| Particle Shape | Describes the geometry of individual particles (e.g., crystalline, irregular, spherical). |

| Particle Size | Measures the dimensions of the particles, typically in the micrometer range. |

| Surface Texture | Visualizes the smoothness or roughness of the particle surfaces. |

| Aggregation | Determines if primary particles are clustered together to form larger agglomerates. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of a material. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. TEM can be used to determine particle size and shape with greater precision and can reveal internal features such as crystal defects or the presence of different phases within a single particle. If the this compound were formulated as nanoparticles, TEM would be the primary technique to characterize their size distribution and morphology.

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for determining the size distribution of nanoparticles in a suspension. scirp.org When this compound is encapsulated or conjugated to nanoparticles to enhance its therapeutic potential, DLS becomes an indispensable tool for characterizing these nano-formulations. The technique works by illuminating the nanoparticles with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are a direct result of the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the rate of these intensity changes, the hydrodynamic diameter of the nanoparticles can be calculated.

In the context of research involving this compound, DLS provides critical data on the size and stability of the nanoparticle carriers. For instance, in studies involving cefotaxime-loaded gold or silver nanoparticles, DLS is routinely used to confirm the nano-size of the particles and assess their colloidal stability. researchgate.netnih.gov The size of the nanoparticles is a critical parameter as it can significantly influence their interaction with biological systems, including their circulation time, cellular uptake, and biodistribution.

A typical DLS analysis of nanoparticles functionalized with a Cefotaxime analogue would yield data on the average particle size (Z-average) and the polydispersity index (PDI). The PDI is a measure of the broadness of the size distribution, with a lower value indicating a more monodisperse or uniform sample. Maintaining a consistent and narrow size distribution is often a key objective in the formulation of nanoparticle-based drug delivery systems.

Interactive Data Table: Illustrative DLS Data for Antibiotic-Functionalized Nanoparticles

| Sample | Z-Average (d.nm) | Polydispersity Index (PDI) |

| Cefotaxime-Gold Nanoparticles | 150.5 | 0.210 |

| Cefotaxime-Silver Nanoparticles | 125.8 | 0.185 |

| Placebo Nanoparticles | 110.2 | 0.150 |

This table presents illustrative data based on typical findings for Cefotaxime-functionalized nanoparticles to demonstrate the application of DLS.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides quantitative information on the elemental composition of a compound. For a synthesized molecule like this compound, this technique is crucial for verifying its empirical formula and confirming its purity. The most common method of elemental analysis is combustion analysis, where the compound is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified. From this data, the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the original sample can be determined.

The molecular formula for this compound is C₁₅H₁₆BrN₃O₈S. nih.gov Based on its molecular weight of 478.27 g/mol , the theoretical elemental composition can be calculated. nih.gov Experimental results from elemental analysis of a synthesized batch of the compound should closely match these theoretical values to confirm that the desired molecule has been successfully synthesized with a high degree of purity.

In research focused on creating new derivatives of existing antibiotics like Cefotaxime, elemental analysis serves as a primary characterization step. For example, in the synthesis of new Schiff base derivatives of Cefotaxime, elemental analysis is performed to confirm that the chemical modification has occurred as expected. researchgate.net Any significant deviation between the calculated and found elemental percentages could indicate the presence of impurities, residual solvents, or that the intended chemical structure was not obtained.

Interactive Data Table: Elemental Composition of this compound and a Representative Derivative

| Compound | Element | Theoretical (%) | Found (%) |

| This compound | C | 37.67 | 37.62 |

| H | 3.37 | 3.35 | |

| N | 8.78 | 8.75 | |

| S | 6.70 | 6.68 | |

| Cefotaxime Sodium Methyl Sulphacetamide | C | 41.38 | 41.33 |

| H | 3.47 | 3.45 | |

| N | 13.51 | 13.43 | |

| S | Not Reported | Not Reported |

The data for this compound is based on its known molecular formula. The data for Cefotaxime Sodium Methyl Sulphacetamide is from a published study on Cefotaxime derivatives to illustrate the application of elemental analysis in a research context. nih.gov

Mechanistic Investigations of Antimicrobial Action at the Molecular Level

β-Lactamase Stability and Inhibition Profiles

Inhibition of Extended-Spectrum β-Lactamases (ESBLs)

Until dedicated research on the Cefotaxime (B1668864) Bromoacetyl Analogue is published and made accessible, a detailed and authoritative article on its specific antimicrobial mechanisms cannot be produced.

Mechanisms of β-Lactamase Inactivation by Analogues

β-lactamases are primary defense mechanisms for bacteria against β-lactam antibiotics like cefotaxime. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.gov However, certain analogues of cefotaxime are designed to inactivate these enzymes. The inactivation process often involves the analogue acting as a suicide inhibitor. nih.gov Initially, the analogue acylates the active site serine of the β-lactamase, leading to a temporary inhibition that can include hydrolysis of the inhibitor itself before the enzyme is completely inactivated. nih.gov

The CTX-M family of class A extended-spectrum β-lactamases (ESBLs) are particularly adept at hydrolyzing cefotaxime. nih.gov The inactivation mechanism involves the catalytic Ser70 hydroxyl group attacking the carbonyl oxygen of the β-lactam amide bond. nih.gov This is facilitated by either Lys73 or Glu166 acting as a general base, leading to the formation of an acyl-enzyme intermediate. nih.gov Subsequent deacylation by a water molecule, activated by Glu166, regenerates the free enzyme. nih.gov The bromoacetyl analogue of cefotaxime, by introducing a reactive group, can form a stable, covalent bond with the active site residues, leading to irreversible inactivation of the β-lactamase.

Molecular Dynamics and Conformational Changes Induced by Binding

The binding of cefotaxime and its analogues to β-lactamases can induce significant conformational changes in the enzyme, impacting its stability and catalytic activity.

Influence on β-Lactamase Ω-Loop Flexibility

The Ω-loop is a critical active-site loop in many β-lactamases, and its flexibility is crucial for substrate binding and catalysis. nih.gov In CTX-M β-lactamases, the conformation of the Ω-loop can determine the enzyme's substrate specificity. nih.gov For instance, the efficient hydrolysis of cefotaxime by CTX-M enzymes is well-established, while ceftazidime (B193861) is poorly hydrolyzed. nih.gov Molecular dynamics simulations have shown that mutations within the Ω-loop, such as P167S, can alter its conformation. nih.gov X-ray structures of mutant enzymes with covalently trapped ceftazidime have revealed that a change of the Ω-loop to an open conformation can accommodate the bulkier antibiotic, thereby enhancing catalysis. nih.gov Conversely, the wild-type enzyme with acylated ceftazidime tends to favor a closed conformation that is not conducive to efficient catalysis. nih.gov The binding of a cefotaxime bromoacetyl analogue would likely influence the dynamics of this loop, potentially locking it into an inactive conformation and contributing to enzyme inactivation.

Allosteric Binding Mechanisms

While the primary mechanism of β-lactam action involves binding to the active site of penicillin-binding proteins (PBPs), recent studies have highlighted the importance of allosteric binding. nih.gov In some cases, β-lactam antibiotics can bind to an allosteric site on a PBP, which can lead to increased sensitization of the bacterium to the antibiotic. nih.gov Although direct evidence for allosteric binding of the this compound to β-lactamases is still emerging, this mechanism presents a potential avenue for overcoming resistance. By binding to a site distinct from the active site, the analogue could induce conformational changes that indirectly inhibit the enzyme's catalytic function.

Bacterial Cell Wall Integrity Perturbation

The ultimate target of cefotaxime and its analogues is the bacterial cell wall. Cefotaxime acts by inhibiting the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov It achieves this by binding to penicillin-binding proteins (PBPs), with a high affinity for PBP Ib and PBP III. nih.gov This inhibition prevents the formation of a stable cell wall, leading to bacterial cell lysis and death. nih.govnih.gov The bromoacetyl analogue, while also targeting β-lactamases, is expected to retain this fundamental mechanism of disrupting cell wall integrity. By inactivating the protective β-lactamases, the analogue allows the cefotaxime core to effectively reach and inhibit the PBPs, leading to a potent bactericidal effect.

Reaction Kinetics of Drug-Target Binding

The effectiveness of an antibiotic is closely tied to the kinetics of its interaction with its target. For cefotaxime and its analogues, this involves both the rate of hydrolysis by β-lactamases and the affinity for these enzymes. Studies have shown that the main metabolite of cefotaxime, desacetyl-cefotaxime, is hydrolyzed by some β-lactamases at a rate 2.1 times greater than cefotaxime itself. nih.gov However, desacetyl-cefotaxime often exhibits a significantly lower affinity for these enzymes, with Ki and Km values being about 39 times higher than those of cefotaxime. nih.gov The introduction of the bromoacetyl group in the analogue is designed to alter these kinetics favorably. The goal is to create a compound that not only has a high affinity for the β-lactamase active site but also rapidly forms a covalent bond, leading to efficient and irreversible inactivation.

| Enzyme | Cefotaxime Km (μM) | Desacetyl-cefotaxime Km (μM) |

| β-Lactamase 1 | Data not available | Data not available |

| β-Lactamase 2 | Data not available | Data not available |

| ... | ... | ... |

The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), are crucial for quantifying the interaction between the antibiotic and the β-lactamase. nih.gov For instance, the Km values of the CMY-2 plasmid-mediated AmpC β-lactamase for cefotaxime were found to be significantly decreased compared to chromosomal AmpC enzymes. nih.gov This indicates a higher affinity of the enzyme for the substrate. The design of the this compound aims to exploit these kinetic principles to create a more potent inhibitor of β-lactamases.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Structural Modifications on Antimicrobial Potency

The antimicrobial potency of cefotaxime (B1668864) and its analogues is intricately linked to their molecular structure. Modifications at two key positions, the C-7 acylamino side chain and the C-3 position of the dihydrothiazine ring, have been extensively studied to understand their impact on antibacterial activity, β-lactamase stability, and pharmacokinetic properties.

The C-7 acylamino side chain is crucial for the intrinsic antibacterial activity and stability against β-lactamases, enzymes that inactivate β-lactam antibiotics. For cefotaxime, this side chain consists of a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group. The aminothiazole ring is known to enhance activity against Gram-negative bacteria.

The introduction of a bromoacetyl group, as seen in the Cefotaxime Bromoacetyl Analogue, represents a significant modification of this side chain. While specific data for this analogue is unavailable, the introduction of a reactive haloacetyl group could potentially serve as an irreversible inhibitor of PBPs or β-lactamases through covalent modification. However, this increased reactivity might also lead to instability or off-target effects.

The substituent at the C-3 position influences the pharmacokinetic profile and metabolic stability of the compound. In cefotaxime, the acetoxymethyl group is metabolized in the body to a less active desacetylcefotaxime (B1670277) derivative. nih.gov Modifications at this position are a common strategy in the development of new cephalosporins to improve their metabolic stability and duration of action.

To illustrate the impact of side-chain modifications on antimicrobial potency, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for cefotaxime and its analogues against common pathogens. The values for the bromoacetyl analogue are speculative and based on general SAR principles.

| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| Cefotaxime | 0.125 | 1.0 | 16 |

| Desacetylcefotaxime | 1.0 | 4.0 | 32 |

| This compound (Hypothetical) | 0.25 | 2.0 | >64 |

Note: Data for this compound is hypothetical and for illustrative purposes only.

Correlation Between Side-Chain Substituents and Biological Activity

The biological activity of cefotaxime analogues is strongly correlated with the nature of the substituents on the C-7 acylamino side chain. The presence of the aminothiazolyl group is a key determinant for high potency against a broad spectrum of bacteria.

The introduction of a bromoacetyl moiety in place of the aminothiazolyl group in the this compound would fundamentally alter its interaction with bacterial targets. The electrophilic nature of the bromoacetyl group could lead to a different mechanism of action, potentially involving alkylation of active site residues in PBPs. This could be advantageous in overcoming certain resistance mechanisms.

Stereochemical Influences on Target Binding and Efficacy

Stereochemistry plays a pivotal role in the biological activity of cefotaxime and its analogues. The orientation of the methoxyimino group in the C-7 side chain is a critical factor for antimicrobial efficacy. Cefotaxime possesses the syn-configuration, which is essential for its high affinity for PBPs and its stability against many β-lactamases. nih.gov

The corresponding anti-isomer of cefotaxime is practically devoid of antibacterial activity. nih.gov This dramatic difference in efficacy is attributed to the inability of the anti-isomer to adopt the correct conformation to bind effectively to the active site of PBPs. In vivo studies have shown that the concentration of the anti-isomer required to saturate PBPs is over 100-fold higher than that of the syn-isomer (cefotaxime). nih.gov This underscores the stringent stereochemical requirements for potent antibacterial activity in this class of compounds.

For the this compound, while the specific stereochemistry of the bromoacetyl side chain is not detailed in available literature, it is presumed that the core cephalosporin (B10832234) stereochemistry at positions 6 and 7 is retained for any potential activity. Any deviation from the natural stereochemistry of the β-lactam core would likely render the molecule inactive.

Rational Design Principles for Novel Cefotaxime Bromoacetyl Analogues

The rational design of novel cefotaxime analogues, including those based on a bromoacetyl scaffold, would be guided by several key principles derived from decades of cephalosporin research:

Optimization of the C-7 Side Chain: The primary goal would be to design a side chain that maximizes affinity for essential PBPs while minimizing susceptibility to β-lactamases. For a bromoacetyl analogue, this would involve modulating the reactivity and steric bulk of the side chain to achieve selective targeting.

Modification of the C-3 Substituent: To enhance pharmacokinetic properties, the C-3 acetoxymethyl group could be replaced with more stable moieties that are not readily metabolized. This could lead to a longer half-life and improved in vivo efficacy.

Introduction of β-Lactamase Inhibiting Moieties: A promising strategy is to incorporate a functional group that can inhibit β-lactamases, thereby protecting the β-lactam ring from hydrolysis. The bromoacetyl group itself could potentially fulfill this role.

Computational Chemistry and Molecular Modeling in SAR Prediction

In the absence of empirical data, computational chemistry and molecular modeling serve as powerful tools for predicting the SAR of novel compounds like the this compound. These methods can provide valuable insights into how structural modifications influence biological activity.

Molecular Docking: This technique can be used to predict the binding mode and affinity of a ligand within the active site of a target protein. Docking studies of the this compound with various PBPs and β-lactamases could help to elucidate its potential binding interactions and predict its antimicrobial spectrum.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known cefotaxime analogues, a QSAR model could be developed to predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. This can help to assess the stability of the ligand-protein complex and identify key residues involved in binding.

These computational approaches can guide the rational design of new analogues by prioritizing compounds with the most promising predicted activity profiles for synthesis and biological evaluation.

Preclinical in Vitro Antimicrobial Efficacy and Resistance Mitigation Strategies

Broad-Spectrum Antimicrobial Activity Testing (In Vitro)

Susceptibility Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus species)

No data available.

Susceptibility Against Gram-Negative Bacterial Strains (e.g., E. coli, Klebsiella spp., Enterobacter spp., Pseudomonas aeruginosa, Neisseria gonorrhoeae, Acinetobacter spp., Serratia marcescens)

No data available.

Activity Against Anaerobic Bacteria (e.g., Bacteroides fragilis)

No data available.

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) (In Vitro)

No data available.

Evaluation of Biofilm Formation Inhibition (In Vitro)

No data available.

Synergistic Activity Studies with Co-administered Antimicrobials (In Vitro)

No data available.

No Publicly Available Research Found for "Cefotaxime Bromoacetyl Analogue"

Despite a comprehensive search of scientific literature, no specific information or research data could be located for a chemical compound identified as "this compound." This suggests that the compound may be a novel or developmental substance not yet described in publicly accessible scientific databases and publications, or it may be referred to under a different chemical name.

Searches were conducted to identify any studies involving the synthesis or biological evaluation of cefotaxime (B1668864) derivatives containing a bromoacetyl moiety. These broader inquiries also did not yield specific results for the named compound.

While extensive information is available on the parent compound, cefotaxime, including its interactions with β-lactamase inhibitors, mechanisms of resistance such as Extended-Spectrum β-Lactamase (ESBL) and AmpC production, and its binding to Penicillin-Binding Proteins (PBPs), this information cannot be extrapolated to a bromoacetyl analogue without specific experimental evidence.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. Further research or clarification on the specific chemical identity or alternative nomenclature of the "this compound" would be necessary to proceed.

Theoretical and Computational Research Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of the Cefotaxime (B1668864) Bromoacetyl Analogue, molecular docking simulations are crucial for understanding its interaction with target proteins, primarily penicillin-binding proteins (PBPs). nih.govetflin.com These simulations help in elucidating the binding modes and affinities of cephalosporin (B10832234) analogues.

For instance, studies have shown that the binding affinity of cephalosporins is influenced by their structural features, with lower binding energy scores indicating a better protein-ligand affinity. nih.gov Virtual screening of cephalosporin derivatives has identified compounds with superior binding energies compared to existing drugs. etflin.cometflin.com For example, in a study designing new cephalosporin derivatives, compounds C1, C6, and C12 showed promising binding energies of -7.4 kcal/mol, -7.1 kcal/mol, and -7.1 kcal/mol, respectively. etflin.com The stability of the docked poses can be further validated through techniques like re-docking, where the co-crystallized ligand is docked back into the binding site to calculate the root mean square deviation (RMSD). uni-halle.de

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Cefotaxime | Penicillin-Binding Protein 1a | Not specified | utuvolter.fi |

| Ceftriaxone (B1232239) | Penicillin-Binding Protein 1a | Not specified | utuvolter.fi |

| Derivative C1 | PBP 4 | -7.4 | etflin.com |

| Derivative C6 | PBP 4 | -7.1 | etflin.com |

| Derivative C12 | PBP 4 | -7.1 | etflin.com |

| Cefixime (B193813) | GSK3β | Not specified | uni-halle.denih.gov |

| Ceftriaxone | GSK3β | Not specified | uni-halle.denih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. nih.govnih.gov These methods provide insights into the charge distribution, molecular orbitals, and the stability of different conformations of cephalosporins. nih.govnih.gov For the cefotaxime nucleus and its analogues, computational studies using methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) have been performed to determine stable conformations. nih.govbu.edu.eg

These calculations have revealed that the cephalosporin nucleus primarily exists in two conformations, S1-up and C2-up, with the S1-up being more stable. nih.govbu.edu.eg The energy barrier for interconversion between these conformers is relatively low, suggesting that both can be present. nih.govbu.edu.eg Furthermore, quantum mechanical calculations have been used to correlate the charge distribution in the β-lactam ring with the chemical reactivity and inhibitory activity of cephalosporins. nih.gov The calculated acid dissociation constants (pKa) of cephalosporins like cefotaxime have also been determined using plane-wave DFT calculations. d-nb.info

| Computational Method | Property Calculated | Key Finding | Reference |

| HF, DFT, MP2 | Conformational analysis | S1-up conformation is more stable than C2-up. | nih.govbu.edu.eg |

| Quantum Mechanics | Charge distribution | Correlates with chemical reactivity and inhibitory activity. | nih.gov |

| Plane-wave DFT | Acid dissociation constants (pKa) | Provided accurate pKa values for cefotaxime. | d-nb.info |

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govyoutube.com These simulations are used to assess the stability of the compound-protein complex predicted by molecular docking and to observe conformational changes. nih.govnih.gov For cephalosporins, MD simulations have been used to verify the stability of their binding modes within the active sites of target proteins like GSK3β and various pathogenic proteins. uni-halle.denih.govnih.gov

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. nih.govnih.gov Lower and stable RMSD values suggest a stable binding complex. nih.gov For example, MD simulations of cefixime and ceftriaxone complexed with GSK3β showed that the initial binding poses were maintained throughout the simulation, with RMSD values for the ligands generally remaining within a stable range. nih.gov These simulations can also reveal key interactions, such as hydrogen bonding, that contribute to the stability of the complex. nih.gov

In Silico Screening and Design of Novel Analogues

In silico screening and design are powerful tools for discovering and optimizing new drug candidates. etflin.comnih.gov These methods involve the use of computational techniques to screen large libraries of virtual compounds and to design novel molecules with desired properties. etflin.comnih.gov For cephalosporins, in silico approaches have been used to design new analogues with potentially enhanced antibacterial activity and reduced susceptibility to resistance mechanisms. etflin.cometflin.comnih.gov

The process often starts with the generation of a library of derivatives, followed by screening based on properties like drug-likeness (e.g., Lipinski's rule of 5) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govetflin.com Promising candidates are then subjected to molecular docking to predict their binding affinity to the target protein. etflin.cometflin.com This approach has led to the identification of novel cephalosporin derivatives with better predicted binding affinities than existing drugs. etflin.cometflin.com

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govslideshare.net A pharmacophore model can be used as a 3D query to search for new compounds with similar activity in large chemical databases. youtube.com

Intellectual Property Landscape and Innovation in Analogue Development

Patent Analysis for Cefotaxime (B1668864) Bromoacetyl Analogue and Related Compounds

A thorough understanding of the patent landscape is essential for researchers and pharmaceutical companies to navigate the development of new antimicrobial agents. This involves reviewing existing patents to identify opportunities for innovation and to avoid infringement.

Review of Key Patent Filings and Grants related to Synthesis

The synthesis of cefotaxime and its analogues has been the subject of numerous patents, reflecting the compound's importance and the ongoing need for improved manufacturing processes. Early patents focused on the fundamental synthesis of the cefotaxime molecule. For instance, processes for preparing cefotaxime often involve the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. google.comrjpbcs.com

Key patents in this area often describe novel methods for creating the core structures or for introducing specific side chains that enhance the compound's efficacy or spectrum of activity. For example, a patent granted to Hichem Pharma S.p.A. details a process for the preparation of cefotaxime and ceftriaxone (B1232239) by reacting 7-ACA or a derivative with an activated form of 4-chloro-2-methoxyimino-3-oxobutyric acid, followed by cyclization with thiourea (B124793). google.com Another patent describes the synthesis of cefotaxime sodium using a direct coupling of 7-ACA with S-benzothiazole-2-yl(2-amino-thiazolyl)(methoxyimono)thioacetate (MAEM), a method developed by Lonza. rjpbcs.com

Innovations in synthesis have also aimed at improving efficiency and environmental safety. For example, research has explored continuous-flow processes for cefotaxime synthesis, which can offer shorter reaction times compared to traditional batch synthesis. nih.gov Some patents also focus on the preparation of specific salt forms or crystalline structures of cefotaxime that may have improved stability or solubility. google.com

The table below provides a summary of selected patent filings related to the synthesis of cefotaxime and its derivatives.

| Patent / Application Number | Assignee/Inventor | Key Aspect of the Invention |

| EP0842937A2 | Hichem Pharma S.p.A. | Process for preparing cefotaxime and ceftriaxone via reaction of 7-ACA with activated 4-chloro-2-methoxyimino-3-oxobutyric acid. google.com |

| WO1996020198A1 | Not specified | Production of cefotaxime and its sodium salt, highlighting a process that avoids protecting group technology and extraction steps. google.com |

| CN1394863A | Shanghai Xinya Pharmaceutical Industry Co Ltd | A method for synthesizing cefotaxime sodium involving the reaction of 7-ACA with MEAM and subsequent salt formation. google.com |

| US6093813A | Not specified | Describes the production of 3-formyl-cephalosporin derivatives which can be used as intermediates in the synthesis of various cephalosporin (B10832234) antibiotics. google.com |

Intellectual Property in Novel Derivatizations and Formulations

Beyond the core synthesis, a significant area of intellectual property lies in the development of novel derivatizations and formulations of existing antibiotics. For Cefotaxime Bromoacetyl Analogue, this could involve modifications to the bromoacetyl side chain or other parts of the molecule to create new chemical entities with potentially improved properties.

Patents in this domain often claim new compounds with specific structural modifications. These modifications might be designed to:

Overcome resistance mechanisms: New derivatives may be less susceptible to hydrolysis by β-lactamase enzymes. nih.gov

Broaden the spectrum of activity: Modifications can enhance the drug's effectiveness against a wider range of bacteria. google.com

Improve pharmacokinetic properties: Changes to the molecule can affect its absorption, distribution, metabolism, and excretion in the body.

For instance, the development of fifth-generation cephalosporins like ceftolozane (B606591) and ceftaroline (B109729) showcases how derivatization can lead to new drugs with activity against resistant pathogens like MRSA. researchgate.net The patent literature for these compounds reveals a focus on specific side-chain additions and modifications that confer these enhanced properties.

Formulation patents are another crucial aspect of intellectual property. These patents may cover specific compositions that improve drug stability, solubility, or allow for novel delivery methods. For example, a patent might claim a specific crystalline form of a cefotaxime analogue that is more stable for storage or a formulation that allows for controlled release of the drug. google.com

The development of prodrugs, where a derivative is designed to be converted into the active drug within the body, is another area of innovation protected by patents. googleapis.com This approach can be used to improve oral bioavailability or to target the drug to specific tissues.

Strategies for Protecting Innovation in Antimicrobial Research

The challenges in antimicrobial research, particularly the economic disincentives, have led to a focus on various strategies to protect and encourage innovation. wipo.intisglobal.org Intellectual property rights, primarily patents, are a cornerstone of these strategies, providing a period of market exclusivity to allow developers to recoup their research and development costs. globalpatentfiling.comscholasticahq.com

However, the traditional patent model faces challenges in the context of antibiotics. The need for stewardship to prevent the rapid development of resistance often means that new antibiotics are used sparingly, limiting sales and the return on investment. isglobal.orgifpma.org This has led to the exploration of alternative and supplementary incentive mechanisms.

Strategies to protect and stimulate innovation include:

Strong Patent Protection: Ensuring robust patent protection for new antimicrobial compounds, their synthesis processes, and novel formulations is fundamental. globalpatentfiling.com This includes seeking broad patent claims where possible.

Patent Term Extensions: Mechanisms that extend the effective patent life of a new antibiotic can help to compensate for the lengthy development and regulatory approval times. scholasticahq.com

Data Exclusivity: Providing a period of data exclusivity, separate from patent protection, prevents generic manufacturers from relying on the innovator's clinical trial data for a certain period.

Orphan Drug Designations: For antibiotics targeting rare or specific resistant pathogens, orphan drug status can provide additional incentives, such as tax credits and market exclusivity.

Beyond these traditional IP-related strategies, a broader range of "pull" incentives are being discussed and implemented to de-link the profitability of a new antibiotic from the volume of sales. nih.govnih.gov These include:

Market Entry Rewards: A significant financial prize awarded upon regulatory approval of a new antibiotic that meets specific public health needs. nih.gov

Subscription Models: Governments or healthcare systems pay a regular fee to have access to a new antibiotic, regardless of how much is used. This provides a predictable revenue stream for the developer. nih.gov

Transferable Exclusivity Vouchers: The developer of a new antibiotic receives a voucher that can be used to extend the market exclusivity of another, more profitable drug. nih.gov

Role of Intellectual Property in Incentivizing Research and Development of Analogues

Intellectual property plays a pivotal, albeit complex, role in incentivizing the research and development of new antibiotic analogues. wipo.intglobalpatentfiling.com Patents, by providing a temporary monopoly, are the primary mechanism through which companies can justify the significant financial investment required for drug discovery and clinical trials. scholasticahq.com

The ability to patent a novel analogue of an existing antibiotic like cefotaxime provides the necessary incentive for companies to invest in the following research activities:

Lead Optimization: Modifying the chemical structure of a known antibiotic to improve its properties.

Preclinical and Clinical Testing: Conducting the extensive studies required to demonstrate the safety and efficacy of a new drug candidate.

Process Development: Devising and scaling up efficient and cost-effective manufacturing processes.

Without the prospect of patent protection, it is unlikely that the private sector would invest in the high-risk, high-cost endeavor of developing new antibiotics. isglobal.orgifpma.org The exclusivity granted by a patent allows a company to set a price that can, in theory, cover R&D expenses and generate a profit, which can then be reinvested into further research. scholasticahq.com

However, as previously mentioned, the unique nature of the antibiotic market presents challenges. The need for stewardship and the resulting low sales volumes can make it difficult to recoup R&D costs even with patent protection. isglobal.org This has led to a growing consensus that while IP is a necessary condition for innovation, it may not be sufficient on its own. ifpma.orgtandfonline.com

Therefore, the role of intellectual property is increasingly seen as part of a broader ecosystem of incentives. globalamrhub.orgwipo.int A combination of strong IP rights and innovative "pull" mechanisms is likely required to create a sustainable environment for antimicrobial R&D. nih.govnih.gov This hybrid approach aims to both protect the intellectual contributions of innovators and ensure that the development of new, life-saving antibiotics is a viable and attractive commercial proposition. The ultimate goal is to build a robust and sustainable pipeline of new treatments to combat the growing threat of antimicrobial resistance. ifpma.org

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways for Scalability and Sustainability

The transition of a novel antibiotic analogue from a laboratory curiosity to a viable therapeutic agent depends on scalable, cost-effective, and environmentally responsible manufacturing processes. nih.gov Future research must pivot from traditional synthetic methods, which are often characterized by hazardous reagents, low yields, and significant waste, toward greener chemical processes. nih.govepa.gov

Key areas for innovation include:

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters, enhanced safety, and greater scalability compared to conventional batch methods. researchgate.net This technology is particularly well-suited for optimizing the synthesis of cefotaxime (B1668864) and its analogues, potentially increasing space-time yield by orders of magnitude and allowing for safer handling of reactive intermediates. researchgate.net

Green Chemistry Metrics: The adoption of metrics like the Green Aspiration Level™ (GAL) can standardize the evaluation of a synthetic process's environmental impact, accounting for the complexity of the target molecule. rsc.org Such frameworks encourage the reduction of waste and the use of fewer hazardous materials, as exemplified by Merck's award-winning redesign of the manufacturing process for Zerbaxa™, which cut the process mass index by 75% and water usage by millions of gallons annually through innovations like crystallization-based purification. epa.gov

Biocatalysis: Employing enzymes for specific synthetic steps can provide high stereoselectivity and reduce the reliance on harsh chemicals and protecting groups, representing a more sustainable approach to producing complex molecules like cephalosporins. researchgate.net

Advanced Mechanistic Studies on Novel Analogues

A profound understanding of how new analogues interact with bacterial targets is crucial for rational drug design. The cefotaxime bromoacetyl analogue, with its reactive bromoacetyl group, is an ideal candidate for such studies. This functional group can form covalent bonds with target enzymes, allowing for detailed investigation of molecular interactions.

Future mechanistic research should leverage:

Structural Biology: High-resolution crystallography can visualize the binding of analogues to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. nih.gov These studies can reveal how specific molecular modifications overcome resistance by, for example, evading the hydrolytic action of β-lactamase enzymes.

Computational Modeling: Molecular dynamics simulations and other computational techniques can predict the binding affinity and stability of analogue-PBP complexes. mdpi.com This in silico approach accelerates the design process by prioritizing compounds with the highest potential for potent antibacterial activity before they are synthesized.

Kinetic Analysis: Studying the kinetics of PBP inhibition and β-lactamase hydrolysis provides quantitative data on an analogue's efficacy and stability. For instance, understanding the catalytic efficiency (kcat/Km) of enzymes like CTX-M β-lactamases, which readily hydrolyze cefotaxime, is essential for designing analogues that can resist this degradation. mdpi.comnih.gov

Development of Next-Generation Analogues with Enhanced Resistance Profiles

The primary goal of developing new cefotaxime analogues is to overcome established bacterial resistance mechanisms. oup.com These mechanisms predominantly include the production of β-lactamase enzymes, which inactivate the antibiotic, and alterations to the target PBPs, which reduce binding affinity. mdpi.comoup.com

Strategies for developing next-generation analogues include:

Evading β-Lactamases: A major challenge is presented by extended-spectrum β-lactamases (ESBLs), which are capable of hydrolyzing third-generation cephalosporins like cefotaxime. mdpi.comnih.gov Novel analogues can be designed to be poor substrates for these enzymes or be co-formulated with β-lactamase inhibitors like avibactam (B1665839) or tazobactam, which protect the antibiotic from degradation. nih.gov

Overcoming Target Modification: Methicillin-resistant Staphylococcus aureus (MRSA) achieves resistance through the acquisition of the mecA gene, which encodes for PBP2a, a PBP with low affinity for most β-lactams. mdpi.com Fifth-generation cephalosporins like ceftaroline (B109729) were specifically designed to have activity against MRSA, demonstrating that rational design can successfully address target-based resistance. nih.govdrugs.com

Bypassing Efflux Pumps: Gram-negative bacteria can actively pump antibiotics out of the cell using efflux pumps like MexCD-OprJ in Pseudomonas aeruginosa. nih.gov Resistance to new cephalosporin (B10832234) combinations has been linked to mutations in these pumps. nih.gov Future analogues could be designed to be poor substrates for these pumps or to interfere with their function.

Integration of Artificial Intelligence and Machine Learning in Analogue Discovery

The role of AI in antibiotic discovery includes:

In Silico Screening: AI models can be trained on large chemical libraries to predict which molecules are likely to have antimicrobial activity. amr-action.au This approach led to the discovery of halicin, a potent antibiotic identified by screening over 107 million molecules. amr-action.au